4-(四氢呋喃-2-基)-丁烷-2-醇

描述

The compound "4-(Tetrahydro-furan-2-yl)-butan-2-ol" is a chemical that can be derived from biomass-based sources, particularly from furan derivatives. Furan itself can be obtained from furfural, a common industrial chemical. The interest in such compounds is due to their potential as sustainable alternatives to petrochemicals and their use in producing various industrially important chemicals .

Synthesis Analysis

The synthesis of related biomass-based chemicals, such as 1,4-butanediol (BD), involves the alcoholysis of diacetoxybutane (DAB) using a KHSO4 catalyst. This process is notable for its high selectivity and the ability to recycle the catalyst. The conversion of furfural to BD, and by extension to compounds like "4-(Tetrahydro-furan-2-yl)-butan-2-ol", can be achieved under mild conditions, which is advantageous for industrial applications . Another study demonstrates the conversion of furan to a mixture of BD and tetrahydrofuran (THF) using a carbon-supported RePd catalyst, which shows promise for long-term industrial operation .

Molecular Structure Analysis

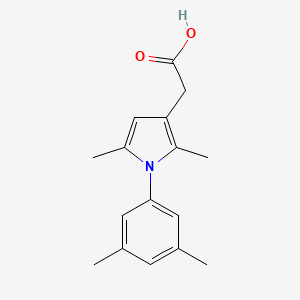

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The regiospecific formation of furan derivatives, such as 4-lithio-2-(t-butyldimethylsilyl)-3-(hydroxymethyl)furan, involves the use of n-butyllithium and can lead to various 3,4-disubstituted furans . This indicates that the molecular structure of "4-(Tetrahydro-furan-2-yl)-butan-2-ol" would likely involve specific substitutions on the furan ring to achieve the desired properties.

Chemical Reactions Analysis

The chemical reactivity of furan derivatives can be quite diverse. For instance, 4-(nitromethyl)furan derivatives have been used in the synthesis of bis(furan-2-yl)oximes, showcasing the potential for creating highly functionalized furan compounds . Additionally, the synthesis of 2,4-dihalo-3-thio-substituted furans through electrophilic cyclization and 1,2-migration of the thio group from 4-thio-but-2-yn-1-ols demonstrates the versatility of furan chemistry . These reactions highlight the potential pathways for modifying "4-(Tetrahydro-furan-2-yl)-butan-2-ol" for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by their substituents. For example, the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols can lead to the formation of tri- and tetrasubstituted furans, which have different properties depending on the reaction conditions and the substituents involved . The diastereoselective synthesis of 2,3,4-trisubstituted tetrahydrofurans also illustrates the impact of functional groups on the properties of the resulting compounds . The solvent-free synthesis of 3-(furan-2-yl)-4H-chromen-4-ones further exemplifies the importance of reaction conditions in determining the physical and chemical characteristics of furan-based compounds .

科学研究应用

不对称合成和癌症研究

4-(四氢呋喃-2-基)-丁烷-2-醇已用于不对称合成工艺。例如,Meilert、Pettit 和 Vogel (2004) 证明了它在 C15 聚酮类螺酮的不迭代不对称合成中的应用,该合成显示出抑制癌细胞生长的潜力 (Meilert, Pettit, & Vogel, 2004).

催化转化和化学合成

在催化领域,Sitthisa、An 和 Resasco (2011) 研究了糠醛在负载在二氧化硅上的 NiFe 双金属催化剂上的转化,突出了 4-(四氢呋喃-2-基)-丁烷-2-醇在化学合成中的潜力 (Sitthisa, An, & Resasco, 2011).

光诱导氧化环化

张等人 (2017) 探讨了该化合物在光诱导直接氧化环化过程中的作用。他们的工作为高度官能化的多杂环化合物的合成提供了见解 (Zhang et al., 2017).

与正碳酸酯的反应

浅冈、杉村和武井 (1979) 在路易斯酸存在下对 2-(三甲基甲硅烷氧基)呋喃与正碳酸酯、缩醛和酰基缩醛的反应进行了研究,有助于理解复杂的有机反应 (Asaoka, Sugimura, & Takei, 1979).

顺式-2-丁烯-1,4-二醇转化为氢呋喃

Mauriello 等人 (2010) 探讨了顺式-2-丁烯-1,4-二醇与负载在二氧化硅上的 Pd 和 Pt 纳米颗粒的气相相互作用,为催化和反应机理领域做出了贡献 (Mauriello et al., 2010).

安全和危害

The safety data sheet for a similar compound, Tetrahydrofuran, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

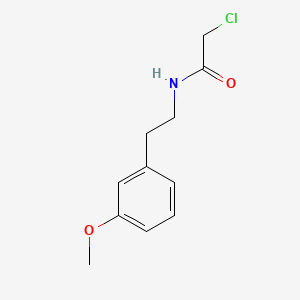

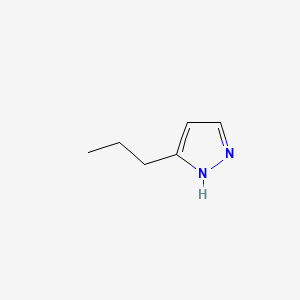

IUPAC Name |

4-(oxolan-2-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)4-5-8-3-2-6-10-8/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLNBMHKAAHKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CCCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280752 | |

| Record name | 4-(oxolan-2-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydro-furan-2-yl)-butan-2-ol | |

CAS RN |

4527-76-8 | |

| Record name | NSC18519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(oxolan-2-yl)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)